molecular formula C22H34O4 B167714 Methyl athecate CAS No. 1757-85-3

Methyl athecate

Cat. No. B167714
CAS RN: 1757-85-3
M. Wt: 362.5 g/mol
InChI Key: GVEUOELTSSYBCA-NXQHOHPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl athecate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a fruity odor and is commonly used as a solvent. Methyl athecate is a versatile compound that has various applications in the field of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Sulfur and Selenium Isologs Related to Acetycholine

  • Hydrolysis products of acetylthiocholine and acetylselenocholine, such as cholinethiol and cholineselenol, act as powerful depolarizing agents. Methylation increases their activity further, demonstrating the chemical versatility and potential therapeutic applications of methylated choline derivatives (Mautner et al., 1966).

Human Autonomic Pharmacology

  • Studies on mecholyl, a cholinergic drug, have shown diverse impacts on human physiology. For example, mecholyl does not significantly affect the size and shape of the gall bladder but inhibits its emptying following a fat meal. Such findings help in understanding the nuanced effects of cholinergic drugs on different organs (Myerson et al., 1938).

Methylcholine-Activated Eccrine Sweat Gland Density and Output

  • Research on methylcholine's effect on eccrine sweat glands across different age groups provides insights into the physiological response to cholinergic stimulation and its variance with age (Kenney & Fowler, 1988).

Comparative Study of Choline Compounds

  • A comparative study of various choline compounds, including acetylcholine chloride and acetyl-beta-methylcholine chloride, highlighted their pharmacological and toxicological properties. This research aids in the selection of suitable cholinergic agents for therapeutic applications (Molitor, 1936).

Epigenetic Regulation Research

  • Studies on DNA methylation and histone acetylation in the context of cancer research and therapy, although not directly involving methyl acetycholine, provide a broader understanding of how methylation processes in general can influence cell biology and disease treatment (Grassi et al., 2003; Cang et al., 2010).

properties

CAS RN

1757-85-3

Product Name

Methyl athecate

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

InChI

InChI=1S/C22H34O4/c1-15(14-19(23)25-5)8-10-17-16(2)9-11-18-21(17,3)12-7-13-22(18,4)20(24)26-6/h14,17-18H,2,7-13H2,1,3-6H3/b15-14+/t17-,18+,21+,22-/m0/s1

InChI Key

GVEUOELTSSYBCA-NXQHOHPJSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C

SMILES

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C

Canonical SMILES

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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